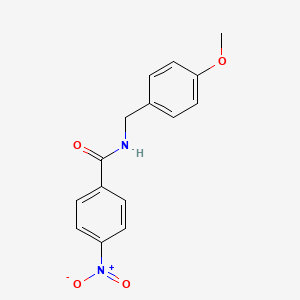

N-(4-methoxybenzyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-8-2-11(3-9-14)10-16-15(18)12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIHKYDMIMWMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methoxybenzyl 4 Nitrobenzamide and Structural Analogues

Established Synthetic Pathways for N-(4-methoxybenzyl)-4-nitrobenzamide

The synthesis of the target compound, this compound, is primarily achieved through the formation of an amide bond between 4-methoxybenzylamine and a 4-nitrobenzoic acid derivative.

A common and straightforward multi-step synthesis involves the activation of 4-nitrobenzoic acid followed by its reaction with 4-methoxybenzylamine. A typical sequence is as follows:

Activation of Carboxylic Acid : 4-nitrobenzoic acid is converted into a more reactive acyl derivative, most commonly an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The presence of a catalytic amount of dimethylformamide (DMF) can facilitate this conversion. nih.govgoogle.com

Amide Bond Formation : The resulting 4-nitrobenzoyl chloride is then reacted with 4-methoxybenzylamine in an appropriate solvent, such as dichloromethane. mdpi.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. mdpi.com This specific type of reaction is often referred to as the Schotten-Baumann reaction. mdpi.com

The crude product is then purified, commonly through washing with dilute acid and base solutions to remove unreacted starting materials, followed by recrystallization or column chromatography to yield the pure this compound. mdpi.com

Direct coupling of a carboxylic acid and an amine without first forming an acyl chloride is a widely used strategy in modern organic synthesis. This approach relies on various coupling reagents that activate the carboxylic acid in situ.

DCC (N,N'-Dicyclohexylcarbodiimide) : DCC is a classic coupling reagent used for amide bond formation. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. To enhance the reaction rate and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (DMAP) is often added. nih.govresearchgate.net The main drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove from the reaction mixture. researchgate.net

CDI (Carbonyldiimidazole) : CDI is another effective coupling agent that activates the carboxylic acid by forming an acyl-imidazolide intermediate. This intermediate is less reactive than an acyl chloride but reactive enough to couple with amines to form amides under mild conditions.

Et₃N (Triethylamine) : While not a coupling agent itself, triethylamine is a crucial reagent used as a base in many amidation reactions, particularly when starting from acyl chlorides. mdpi.com Its role is to scavenge the acidic byproduct (HCl), preventing the protonation of the amine starting material and thereby maintaining its nucleophilicity. mdpi.com

| Reagent | Abbreviation | Role | Typical Reaction Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Carboxylic acid activation (forms acyl chloride) | Reflux with 4-nitrobenzoic acid, often with catalytic DMF nih.gov |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling agent (in situ acid activation) | Used with 4-nitrobenzoic acid and 4-methoxybenzylamine, often with DMAP as a catalyst nih.govresearchgate.net |

| Triethylamine | Et₃N | Base | Added to neutralize HCl byproduct in reactions using 4-nitrobenzoyl chloride mdpi.com |

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be systematically modified to produce a library of derivatives and analogues for structure-activity relationship studies.

The electronic and steric properties of the benzamide (B126) portion of the molecule can be altered by introducing various substituents onto the aromatic ring. This is achieved by using appropriately substituted benzoic acid derivatives as starting materials in the coupling reactions described above. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized by first preparing 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, which is then reacted with various amines. nih.gov This demonstrates how additional functional groups, such as chloro and sulfamoyl groups, can be incorporated into the benzamide ring structure.

Analogues can be synthesized by replacing 4-methoxybenzylamine with other substituted benzylamines or bioisosteric amines. This allows for the exploration of how changes in the amine portion affect the molecule's properties. The fundamental synthetic method, such as reaction with 4-nitrobenzoyl chloride, remains the same.

Recent research provides concrete examples of this approach:

N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com

N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized from the reaction of 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine. mdpi.com

| Amine Starting Material | Resulting Analogue | Reference |

|---|---|---|

| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |

| 2,2-diphenylethan-1-amine | N-(2,2-diphenylethyl)-4-nitrobenzamide | mdpi.com |

The this compound scaffold can serve as a precursor for the synthesis of more complex molecules containing heterocyclic ring systems. These systems are of great interest in medicinal chemistry due to their diverse biological activities. nih.govhumanjournals.com

Thiadiazole Scaffolds : The 1,3,4-thiadiazole ring is a privileged structure in drug design. nih.gov A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide precursors. nih.gov An N-(4-methoxybenzyl) substituted thiosemicarbazide can be prepared and subsequently cyclized to incorporate the N-(4-methoxybenzyl) moiety into a thiadiazole system. The synthesis of N-(4-methoxybenzyl) thiosemicarbazone derivatives has been reported, which are key intermediates for this type of transformation. mdpi.com

Benzothiazole and Benzimidazole Scaffolds : These fused heterocyclic systems are prevalent in many pharmacologically active compounds. nih.gov Their synthesis often involves the condensation of an o-substituted aniline (e.g., 2-aminothiophenol for benzothiazoles or o-phenylenediamine for benzimidazoles) with a carboxylic acid or its derivative. researchgate.netoiccpress.com The 4-nitrobenzamide moiety can be chemically manipulated to facilitate such cyclizations. For instance, the nitro group could be reduced to an amine, creating an N-(4-methoxybenzyl)-4-aminobenzamide. The newly formed amino group could then participate in reactions to build a fused heterocyclic ring. Alternatively, 4-nitrobenzoic acid itself can be condensed with functionalized diamines to initiate the formation of these heterocyclic structures. nih.gov

| Target Heterocycle | Key Precursor Type | General Reaction |

|---|---|---|

| 1,3,4-Thiadiazole | N-(4-methoxybenzyl)thiosemicarbazide | Acid-catalyzed cyclization nih.gov |

| Benzothiazole | 4-Nitrobenzoic acid and 2-aminothiophenol | Condensation/Cyclization |

| Benzimidazole | 4-Nitrobenzoic acid and o-phenylenediamine | Condensation/Cyclization researchgate.netoiccpress.com |

Novel Synthetic Strategies and Methodological Advancements

The synthesis of this compound and its structural analogues is an area of active research, with chemists continuously exploring more efficient, environmentally friendly, and versatile methods. While the conventional synthesis typically involves the acylation of 4-methoxybenzylamine with 4-nitrobenzoyl chloride (a variation of the Schotten-Baumann reaction), recent advancements have introduced novel strategies that offer significant improvements in terms of yield, purity, and environmental impact. These modern approaches are pivotal for generating diverse libraries of these compounds for further research.

One of the most significant recent advancements is the application of mechanochemistry, which provides an eco-friendly, solvent-free alternative to traditional solution-phase synthesis. mdpi.com This technique uses mechanical force, typically in a ball mill, to initiate chemical reactions. For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a structural analogue, was successfully achieved by vibrating a mixture of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride in a stainless steel milling jar. mdpi.com This method is noted for being an environmentally safer and more efficient pathway, often resulting in high yields of the desired product in a very short reaction time. mdpi.com

Another sophisticated strategy involves the dearomatising anionic cyclisation of a lithiated N-p-methoxybenzyl amide derivative. This advanced methodology was used in the synthesis of a potent (±)-4-(2-hydroxyphenyl) analogue of the acromelic acids, demonstrating its utility in creating complex molecular architectures that are otherwise difficult to access. researchgate.net Such innovative cyclisation reactions represent the cutting edge of synthetic design for related compounds.

Alongside these novel methods, established techniques continue to be refined and applied to the synthesis of new analogues. The Schotten-Baumann reaction remains a facile and rapid method for creating amide bonds from amines and acyl chlorides. mdpi.com A notable example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, which was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, with triethylamine used as a base. mdpi.com This straightforward approach provided the target molecule in a high yield of 90%. mdpi.com

Furthermore, the synthesis of complex, substituted analogues often involves a multi-step approach where the requisite amine or benzoyl chloride is first prepared before the final amide coupling. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first preparing 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride from the corresponding carboxylic acid using thionyl chloride. nih.gov This activated acyl chloride was then reacted with various amines to produce the desired amide products. nih.gov Similarly, other research efforts focus on preparing unique benzylamine (B48309) precursors which are then coupled with a nitrobenzoyl moiety to generate novel derivatives with potential antimycobacterial activity. rhhz.net

The use of peptide coupling reagents is another important methodology. For the synthesis of N-(4-methoxybenzyl) amides where the starting material is a carboxylic acid rather than an acyl chloride, reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are employed as catalysts. nih.gov This approach was utilized in the synthesis of a series of fatty acid-derived N-(4-methoxybenzyl)amides. nih.gov

The table below summarizes various synthetic methodologies used for producing structural analogues of this compound.

| Compound | Synthetic Method | Key Reagents/Conditions | Yield (%) | Reference |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Mechanosynthesis | 2,2-Diphenylethan-1-amine, 4-nitrobenzoyl chloride, Ball mill (50 Hz, 5 min) | 89% | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Schotten-Baumann Reaction | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride, Triethylamine, Dichloromethane | 90% | mdpi.com |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(4-methoxyphenyl)-4-nitrobenzamide | Acyl Chloride-Amine Coupling | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, 4-methoxyaniline, DMF, Reflux | 88.69% | nih.gov |

| N-(4-methoxybenzyl)undec-10-enamide | DCC/DMAP Coupling | Undec-10-enoic acid, 4-methoxybenzylamine, DCC, DMAP | 90% | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Methoxybenzyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of N-(4-methoxybenzyl)-4-nitrobenzamide provides a distinct fingerprint of its hydrogen atoms. Experimental data reveals characteristic signals corresponding to the aromatic protons of the two benzene (B151609) rings, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the amide N-H proton.

The protons on the 4-nitrobenzoyl ring typically appear as two distinct doublets in the downfield region of the spectrum due to the strong electron-withdrawing effect of the nitro group and the amide carbonyl. The protons ortho to the nitro group are the most deshielded. Similarly, the protons on the 4-methoxybenzyl ring present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons (CH₂) appear as a doublet, coupled to the adjacent amide proton (NH). The methoxy group (OCH₃) protons give rise to a sharp singlet, typically around 3.8 ppm. The amide proton itself is often observed as a broad signal, in this case a triplet or broad singlet, due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom. beilstein-journals.orgrsc.org

The specific chemical shifts (δ) and coupling constants (J) are summarized in the table below, based on data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent. beilstein-journals.orgrsc.org

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (ortho to -NO₂) | ~8.27 | Doublet | ~9.0 | 2H |

| Ar-H (ortho to -C=O) | ~7.94 | Doublet | ~9.0 | 2H |

| Ar-H (ortho to -CH₂) | ~7.29 | Doublet | ~8.4 | 2H |

| Ar-H (ortho to -OCH₃) | ~6.90 | Doublet | ~8.4 | 2H |

| NH (Amide) | ~6.50 | Broad Singlet / Triplet | - | 1H |

| CH₂ (Benzylic) | ~4.60 | Doublet | ~5.7 | 2H |

| OCH₃ (Methoxy) | ~3.81 | Singlet | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. beilstein-journals.orgrsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. rsc.org

The carbonyl carbon of the amide group appears significantly downfield, typically around 165.5 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by their substituents. The carbon atom attached to the nitro group (C-NO₂) is highly deshielded, appearing around 149.9 ppm, while the quaternary carbon of the carbonyl group (C-C=O) is found near 140.3 ppm. The carbons of the 4-methoxybenzyl ring are also clearly resolved, with the carbon attached to the methoxy group (C-OCH₃) appearing at approximately 159.7 ppm. The benzylic carbon (CH₂) and the methoxy carbon (OCH₃) are observed in the upfield region at around 44.3 ppm and 55.7 ppm, respectively. rsc.org

The assigned chemical shifts from experimental data are presented below. rsc.org

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165.5 |

| Ar-C (C-OCH₃) | 159.7 |

| Ar-C (C-NO₂) | 149.9 |

| Ar-C (Quaternary, C-C=O) | 140.3 |

| Ar-C (Quaternary, C-CH₂) | 129.8 |

| Ar-CH (ortho to -CH₂) | 128.5 |

| Ar-CH (ortho to -C=O) | 128.5 |

| Ar-CH (ortho to -NO₂) | 124.2 |

| Ar-CH (ortho to -OCH₃) | 114.6 |

| OCH₃ (Methoxy) | 55.7 |

| CH₂ (Benzylic) | 44.3 |

Advanced NMR Techniques and Chemical Shift Analysis

While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not detailed in the available literature for this specific compound, the assignments from the ¹H and ¹³C NMR spectra are highly consistent and allow for a complete structural confirmation.

The chemical shift analysis confirms the electronic effects within the molecule. The downfield shifts of the protons and carbons of the 4-nitrobenzoyl moiety are indicative of the strong electron-withdrawing nature of the nitro group. Conversely, the upfield shifts of the protons and carbons on the 4-methoxybenzyl ring, particularly those ortho and para to the methoxy group, reflect its electron-donating character. The chemical shift of the benzylic CH₂ group at ~4.60 ppm and the amide NH at ~6.50 ppm are characteristic for this type of amide linkage. beilstein-journals.orgrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its known structure and data from closely related compounds. nih.govmdpi.com

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Aromatic Stretching: Weak to moderate bands are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Aliphatic Stretching: Bands corresponding to the methylene (CH₂) and methoxy (CH₃) groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is predicted to appear in the range of 1640-1680 cm⁻¹.

N-H Bending (Amide II): A moderate absorption is expected around 1510-1550 cm⁻¹, which arises from the N-H bending vibration coupled with C-N stretching.

NO₂ Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1510-1560 cm⁻¹ and a symmetric stretching band around 1345-1385 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether of the methoxy group is expected in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| NO₂ (Nitro) | Asymmetric Stretching | 1510 - 1560 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1345 - 1385 |

| C-O (Ether) | Asymmetric Stretching | 1240 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₅H₁₄N₂O₄), the calculated molecular weight is 286.28 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 286. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be observed at m/z 287.

While an experimental spectrum is not available, the fragmentation pattern can be predicted based on the structure. The most likely fragmentation pathways would involve cleavage of the weakest bonds, primarily the benzylic C-N bond and the amide C-N bond.

Pathway 1: Benzylic Cleavage: Cleavage of the bond between the benzyl (B1604629) CH₂ and the amide nitrogen would result in the formation of the stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121 . This is often a dominant peak for N-benzyl compounds.

Pathway 2: Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:

Formation of the 4-nitrobenzoyl cation at m/z 150 .

Formation of the 4-methoxybenzylaminyl radical cation, which is less common.

Other potential fragments could arise from the loss of small neutral molecules, such as the loss of the methoxy group (-•OCH₃) from the m/z 121 fragment to give a peak at m/z 91.

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 287 | [C₁₅H₁₅N₂O₄]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 150 | [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing arrangement in the solid state.

Currently, there is no published single-crystal X-ray diffraction data for this compound in the public domain, including major crystallographic databases. Therefore, experimental details regarding its crystal system, space group, unit cell dimensions, and specific intramolecular geometry from XRD analysis cannot be provided at this time. Such an analysis would be required to definitively characterize its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking.

Crystal System and Space Group Analysis

Data not available. The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group requires single-crystal X-ray diffraction analysis, which has not been published for this compound.

Molecular Conformation and Dihedral Angle Characterization

Data not available. Specific dihedral angles, particularly those between the two aromatic rings and the central amide plane, can only be determined through crystallographic studies.

Analysis of Intramolecular Interactions

Data not available. The presence and geometry of potential intramolecular interactions, such as hydrogen bonds between the amide proton and a nitro-group oxygen, have not been experimentally confirmed.

Computational Chemistry and Theoretical Investigations of N 4 Methoxybenzyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.com It is particularly effective for calculating ground state properties such as molecular geometry, electron density, and total energy. mdpi.com DFT calculations have been successfully employed to investigate various benzamide (B126) derivatives, providing reliable predictions of their structural and vibrational properties. researchgate.net

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com For N-(4-methoxybenzyl)-4-nitrobenzamide, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Methods like the B3LYP functional combined with a 6-31G** basis set are commonly used for such optimizations of related organic molecules. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Functional Group | Typical Value (from related compounds) |

|---|---|---|

| C=O Bond Length | Amide | ~1.25 Å |

| C-N Bond Length | Amide | ~1.36 Å |

| N-H Bond Length | Amide | ~1.01 Å |

| C-NO₂ Bond Length | Nitroaromatic | ~1.48 Å |

| Ar-O Bond Length | Methoxy (B1213986) | ~1.37 Å |

| O-CH₃ Bond Length | Methoxy | ~1.43 Å |

Note: The values in this table are illustrative and based on computational data for structurally similar benzamide and nitroaromatic compounds.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of molecular vibration. nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsional modes of particular bonds or functional groups. nih.govresearchgate.net This allows for a detailed interpretation of the theoretical vibrational spectrum. For this compound, this analysis would identify characteristic frequencies for key functional groups, including the N-H and C=O stretching of the amide, the symmetric and asymmetric stretches of the nitro group, and the C-O-C stretching of the methoxy group.

Table 2: Characteristic Vibrational Frequencies for this compound Predicted by DFT

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| C=O Stretch | Amide (Amide I) | 1630 - 1695 researchgate.net |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1570 |

| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 |

| C-O-C Asymmetric Stretch | Aryl-alkyl ether | 1220 - 1260 researchgate.net |

| C-N Stretch | Nitroaromatic | ~1010 researchgate.net |

Note: The wavenumber ranges are based on established literature values and DFT studies on compounds with similar functional groups. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This method is crucial in drug discovery and molecular biology for estimating the strength of interaction (binding affinity) and identifying key binding modes.

Docking simulations for this compound would involve placing the molecule into the active site of a selected biological target and evaluating the binding energy for various poses. The result is typically reported as a binding affinity or docking score, often in kcal/mol, where a more negative value signifies a more favorable and stable interaction. Studies on structurally related nitrobenzamide derivatives have shown their potential to interact with enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net Similarly, compounds containing the N-(4-methoxybenzyl) moiety have been docked against DNA. nih.gov These studies suggest that this compound could be profiled against a range of enzymes or receptors to predict its potential biological activity. The interaction profile would detail the types of non-covalent forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are essential for ligand binding. researchgate.net The docking results would provide a 3D model of the ligand-target complex, illustrating which residues form hydrogen bonds with the amide N-H or C=O groups, the nitro group's oxygen atoms, or the methoxy group's oxygen. For instance, the nitro group, being a strong electron-withdrawing group, can act as a hydrogen bond acceptor. mdpi.com Aromatic rings in the molecule can participate in π-π stacking or hydrophobic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon binding. nih.gov

For this compound, an MD simulation would typically be run on the best-scoring pose obtained from molecular docking. The simulation would track the trajectory of the ligand and the protein atoms over a period of nanoseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed. nih.govresearchgate.net These simulations provide deeper insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions (like hydrogen bonds) identified in the docking study, thus validating the stability of the predicted binding mode. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of a molecule. These computations can determine key parameters that govern the kinetic stability and chemical behavior of a compound. For a molecule like this compound, understanding these properties is crucial for predicting its interactions and potential applications.

Frontier Molecular Orbitals and Reactivity Descriptors:

The reactivity of a chemical compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability. A larger energy gap suggests higher stability and lower chemical reactivity.

Based on analyses of analogous aromatic amides, the HOMO of this compound is expected to be localized primarily on the electron-rich 4-methoxybenzyl moiety. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density of the attached phenyl ring and thus raising the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzamide portion of the molecule. The nitro group (-NO₂) is a strong electron-withdrawing group, which lowers the energy of the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability (S = 1 / η).

The presence of both electron-donating and electron-withdrawing groups in this compound suggests a significant intramolecular charge transfer character, which would likely result in a relatively smaller HOMO-LUMO gap compared to its unsubstituted parent compounds, indicating a moderate level of reactivity.

Table 4.4.1: Predicted Quantum Chemical Properties of this compound (Note: The following values are hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not available.)

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.5 eV | Ease of oxidation |

| Electron Affinity (A) | 2.5 eV | Ease of reduction |

| Electronegativity (χ) | 4.5 eV | Electron-attracting tendency |

| Chemical Hardness (η) | 2.0 eV | Resistance to electron cloud deformation |

| Chemical Softness (S) | 0.5 eV⁻¹ | Polarizability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is used to predict the sites susceptible to electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are the likely targets for nucleophiles. Intermediate potentials are shown in shades of green and yellow.

For this compound, the MEP map is expected to reveal distinct regions of varying electrostatic potential:

Negative Regions (Red): The most electron-rich areas are anticipated to be located around the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. These sites represent the most probable locations for interactions with electrophiles and for hydrogen bond formation. The oxygen atom of the methoxy group would also exhibit a negative potential, albeit likely less intense than the nitro and carbonyl oxygens.

Positive Regions (Blue): The most electron-deficient region, and therefore the most susceptible to nucleophilic attack, is expected to be around the hydrogen atom of the amide group (N-H). The hydrogen atoms on the aromatic rings will also exhibit positive potential.

Neutral Regions (Green/Yellow): The carbon atoms of the phenyl rings are likely to represent regions of more neutral potential.

The MEP map would visually confirm the electronic effects of the substituent groups. The electron-withdrawing nitro group would create a significant region of negative potential around its oxygen atoms, while the electron-donating methoxy group would enhance the negative potential of the adjacent aromatic ring. This charge distribution is critical in governing the molecule's intermolecular interactions and its binding behavior with biological targets.

Table 4.5.1: Predicted MEP Regions and Reactivity of this compound (Note: This table is based on theoretical predictions from the analysis of similar structures.)

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of the nitro group | Highly Negative (Red) | Susceptible to electrophilic attack, Hydrogen bond acceptor |

| Oxygen atom of the carbonyl group | Negative (Red) | Susceptible to electrophilic attack, Hydrogen bond acceptor |

| Oxygen atom of the methoxy group | Moderately Negative (Orange/Red) | Potential for electrophilic interaction |

| Hydrogen atom of the amide group | Highly Positive (Blue) | Susceptible to nucleophilic attack, Hydrogen bond donor |

| Aromatic hydrogen atoms | Positive (Light Blue) | Potential for weak intermolecular interactions |

| Phenyl rings | Near Neutral (Green/Yellow) | Sites for π-π stacking interactions |

Biological Activity and Mechanistic Studies of N 4 Methoxybenzyl 4 Nitrobenzamide Analogues in Vitro Perspectives

Antimicrobial Activity Studies

N-benzylbenzamide and its analogues, a class of compounds including N-(4-methoxybenzyl)-4-nitrobenzamide, have garnered significant attention for their potential as antimicrobial agents. nanobioletters.com The core structure, featuring an amide linkage, is prevalent in many pharmaceuticals and is recognized for a wide range of biological effects, including antibacterial and antifungal properties. nanobioletters.com

Derivatives of N-benzylbenzamide have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various synthesized benzamide (B126) compounds reveal that specific substitutions on the aromatic rings are crucial for their antibacterial potency. For instance, certain novel N-phenylbenzamide derivatives have shown inhibitory effects on the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

In one study, a series of N-benzamide derivatives were synthesized and tested. Compound 5a showed excellent activity against Bacillus subtilis and E. coli with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.comresearchgate.net Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis. nanobioletters.comresearchgate.net Another related compound, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, exhibited an MIC of 31.3 ppm against E. coli and 500 ppm against B. subtilis. researchgate.net The antibacterial activity of these compounds is often evaluated by measuring the zone of inhibition and determining the MIC. nih.gov

The structural characteristics, such as the presence of a nitro group or a methoxybenzyl moiety, can significantly influence the antibacterial profile of these compounds. Research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides indicated that derivatives with small substituents like methoxyl groups in the para-position of the benzene (B151609) ring showed good activity against S. aureus and B. subtilis. researchgate.netscienceopen.com

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Analogues

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzamide derivatives against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5a | Bacillus subtilis | 6.25 | nanobioletters.comresearchgate.net |

| Compound 5a | Escherichia coli | 3.12 | nanobioletters.comresearchgate.net |

| Compound 6b | Escherichia coli | 3.12 | nanobioletters.comresearchgate.net |

| Compound 6c | Bacillus subtilis | 6.25 | nanobioletters.comresearchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 | researchgate.net |

*Values originally reported in ppm.

The antifungal potential of N-benzylbenzamide analogues has also been extensively investigated. These compounds have shown efficacy against a variety of fungal pathogens, including clinically relevant species like Candida albicans. nih.govnih.gov The mechanism of action is often explored through in silico molecular docking studies, targeting enzymes essential for fungal survival, such as aspartic proteinases. nih.govnih.gov

Research on N-phenylbenzamides demonstrated their ability to inhibit the growth of Candida albicans. nih.gov In a study focused on N-(4-halobenzyl)amides, several compounds exhibited significant antifungal activity. mdpi.com For example, against Candida parapsilosis, compounds 2 and 14 were the most active, with MIC values of 31.25 µg/mL. mdpi.com Compound 16 , a derivative with a bulky alkyl disubstitution, was effective against eight different Candida strains, including five that are resistant to fluconazole, with MICs ranging from 85.3 to 341.3 µg/mL. mdpi.com Another study synthesized novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety, some of which showed better in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea than the standard drug pyrimethanil. semanticscholar.org

Table 2: In Vitro Antifungal Activity of Selected Benzamide Analogues

This table presents the Minimum Inhibitory Concentration (MIC) values of various N-benzylbenzamide analogues against different Candida species.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 (N-(4-halobenzyl)amide) | Candida parapsilosis | 31.25 | mdpi.com |

| Compound 14 (N-(4-halobenzyl)amide) | Candida parapsilosis | 31.25 | mdpi.com |

| Compound 12 (N-(4-halobenzyl)amide) | Candida parapsilosis | 125 | mdpi.com |

| Compound 16 (N-(4-halobenzyl)amide) | Candida parapsilosis | 125 | mdpi.com |

| Compound 16 (N-(4-halobenzyl)amide) | Candida krusei ATCC 6258 | 85.3 | mdpi.com |

| Compound 16 (N-(4-halobenzyl)amide) | Candida krusei ATCC 14243 | 7.8 | mdpi.com |

Anticancer and Cytotoxic Activity Investigations

The cytotoxic potential of N-benzylbenzamide derivatives against various cancer cell lines is an active area of research. nih.govresearchgate.net These compounds can exhibit antiproliferative effects through mechanisms such as the inhibition of tubulin polymerization, a critical process for cell division. nih.govresearchgate.net

A study on novel N-benzylbenzamide derivatives identified compound 20b as a potent tubulin polymerization inhibitor with significant antiproliferative activities. nih.govresearchgate.net It displayed IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.govresearchgate.net Similarly, another series of N-benzylarylamide-dithiocarbamate derivatives showed potent inhibitory effects, with compound I-25 exhibiting IC50 values of 0.017 µM, 0.044 µM, and 0.030 µM against MGC-803, HCT-116, and KYSE450 cancer cells, respectively. researchgate.net

Benzamide derivatives bearing coumarin moieties have also been evaluated for their cytotoxic effects. In a study testing N-(substituted coumarin-3-yl) benzamides against the human hepatocellular carcinoma cell line (HepG2), compound 8a was found to be the most potent. ajol.info Furthermore, new 4-methylbenzamide derivatives containing purine substituents have shown activity against various cancer cell lines. For instance, compound 7 was highly active against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM, while other analogues showed high activity against leukemic cell lines K562 and HL-60. nih.gov

Table 3: Cytotoxic Activity (IC50) of N-benzylbenzamide Analogues on Cancer Cell Lines

This table displays the half-maximal inhibitory concentration (IC50) values for various benzamide analogues against a range of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20b | Various cancer cells | 0.012 - 0.027 | nih.govresearchgate.net |

| Compound I-25 | MGC-803 (Gastric Cancer) | 0.017 | researchgate.net |

| Compound I-25 | HCT-116 (Colon Cancer) | 0.044 | researchgate.net |

| Compound I-25 | KYSE450 (Esophageal Cancer) | 0.030 | researchgate.net |

| Compound 7 (4-methylbenzamide derivative) | OKP-GS (Renal Carcinoma) | 4.56 | nih.gov |

| Unnamed 4-methylbenzamide derivative | K562 (Leukemia) | 2.27 | nih.gov |

| Unnamed 4-methylbenzamide derivative | HL-60 (Leukemia) | 1.42 | nih.gov |

Enzyme Inhibition Profiling

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Benzamide and related heterocyclic structures have been explored for this purpose. researchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govkyoto-u.ac.jp

While direct studies on this compound are limited, research on structurally related compounds provides insight. For example, a series of benzimidazole analogues bearing sulfonamide groups were evaluated for their inhibitory activity against α-glucosidase and α-amylase. researchgate.net Several of these derivatives showed promising activity, with one analogue exhibiting an IC50 value of 1.10 µM against α-glucosidase and 2.10 µM against α-amylase, which was more potent than the standard drug acarbose in the α-glucosidase assay. researchgate.net The inhibition of these enzymes delays carbohydrate digestion, leading to a reduction in the rate of glucose absorption. nih.gov

Table 4: α-Glucosidase and α-Amylase Inhibitory Activity of Related Compounds

This table shows the half-maximal inhibitory concentration (IC50) values for benzimidazole analogues against α-glucosidase and α-amylase.

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole analogue 2 | α-Glucosidase | 1.10 ± 0.10 | researchgate.net |

| Benzimidazole analogue 2 | α-Amylase | 2.10 ± 0.10 | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 8.24 ± 0.08 | researchgate.net |

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway. nih.gov Their inhibition is a major target for the development of anti-inflammatory drugs. Analogues of this compound, particularly those containing benzimidazole scaffolds, have been investigated for their ability to inhibit these enzymes. researchgate.netnih.gov

In studies on RAW 264.7 macrophage cells, compounds are often tested for their ability to reduce the production of nitric oxide (NO) and the expression of iNOS and COX-2 proteins induced by lipopolysaccharide (LPS). nih.gov For example, 4-methoxyhonokiol, a compound with structural similarities, was shown to significantly inhibit LPS-induced NO production and the expression of both iNOS and COX-2. nih.gov Research on 1,2-diphenylbenzimidazoles also identified compounds that could diminish the production of NO in vitro and show selective inhibition towards COX-2. researchgate.netnih.gov This suggests that the broader class of benzamide and benzimidazole derivatives holds potential as a scaffold for developing new anti-inflammatory agents by targeting iNOS and COX enzymes. researchgate.netnih.gov

Table 5: iNOS and COX Enzyme Inhibitory Profile of Related Compounds

This table outlines the observed inhibitory effects of structurally related compounds on inflammatory enzymes.

| Compound/Class | Enzyme Target | Observed In Vitro Effect | Reference |

|---|---|---|---|

| 4-Methoxyhonokiol | iNOS & COX-2 | Inhibited protein and mRNA expression | nih.gov |

| 1,2-Diphenylbenzimidazoles | iNOS (NO production) | Diminished production of Nitric Oxide (NO) | researchgate.netnih.gov |

| 1,2-Diphenylbenzimidazoles | COX-2 | Demonstrated selective inhibition | researchgate.netnih.gov |

Other Enzyme Inhibition Targets (e.g., β-lactamase, human coagulation factor Xa, DprE1)

The therapeutic potential of this compound and its analogues extends to various enzyme systems critical in pathology. The benzamide scaffold is a versatile pharmacophore that has been explored for the inhibition of enzymes involved in bacterial resistance, blood coagulation, and mycobacterial cell wall synthesis.

β-lactamase: The rise of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant public health concern. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of β-lactamase inhibitors is a key strategy to combat this resistance. While direct studies on this compound analogues as β-lactamase inhibitors are not extensively documented, the broader class of compounds containing features like the benzamide structure are investigated for this activity. For instance, various novel β-lactam derivatives have been shown to inhibit the β-lactamase enzyme in biochemical assays using substrates like nitrocefin. nih.govresearchgate.net The exploration of benzamide-related structures as scaffolds for new β-lactamase inhibitors remains an area of interest.

Human Coagulation Factor Xa: Factor Xa (FXa) is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. nih.gov Direct FXa inhibitors, which include compounds with benzamidine and related motifs, have been successfully developed. nih.gov Analogues of benzamide have been investigated as FXa inhibitors, with structure-activity relationship (SAR) studies focusing on modifications of the phenyl rings to optimize binding to the S1 and S4 pockets of the enzyme. nih.gov For example, the oral, direct FXa inhibitor Rivaroxaban (BAY 59-7939) competitively inhibits human FXa with a Ki of 0.4 nM and has demonstrated potent antithrombotic effects in preclinical models. nih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase): A particularly promising target for nitrobenzamide analogues is DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb). nih.govnih.govmdpi.com DprE1 is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. nih.gov Nitrobenzamides, especially dinitrobenzamide derivatives, are a known class of covalent inhibitors that target DprE1. mdpi.com The mechanism involves the reduction of the nitro group by the FAD cofactor of DprE1, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, causing irreversible inhibition. mdpi.com

Research into N-alkyl nitrobenzamides has shown that lipophilicity, modulated by the length of the N-alkyl chain, is a key determinant of antimycobacterial activity. nih.govresearchgate.net Studies on a series of 3,5-dinitrobenzamides and 3-nitro-5-trifluoromethyl derivatives revealed potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv comparable to the frontline drug isoniazid. nih.govmdpi.com Computational docking studies support that these compounds fit well within the DprE1 binding pocket, in proximity to the FAD cofactor and Cys387, reinforcing DprE1 as the likely target. nih.govmdpi.comresearchgate.net

| Compound Class | Specific Analogues | Target Organism | In Vitro Activity (MIC) | Proposed Target |

|---|---|---|---|---|

| N-Alkyl Nitrobenzamides | 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives | Mycobacterium tuberculosis | As low as 16 ng/mL | DprE1 |

| Substituted 3,5-Dinitrobenzamides | Derivatives with terminal aromatic groups (c2, d1, d2) | M. tuberculosis H37Rv | 0.031 µg/mL | DprE1 |

Exploration of Molecular Targets and Pathways

The biological effects of this compound analogues are a consequence of their interaction with specific molecular targets, which in turn modulates cellular signaling pathways.

The benzamide scaffold is present in numerous ligands for various biological receptors. Depending on the specific substitutions, these analogues can achieve high affinity and selectivity for different receptor subtypes.

Dopamine Receptors: A series of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}arylcarboxamides, which include nitrobenzamide and methoxybenzamide derivatives, have been evaluated for their binding affinity to dopamine D2 and D3 receptors. acs.org In this series, nitro-substituted ligands exhibited a dependency on the substituent's position on the phenyl ring for D2 receptor affinity. acs.org Another study on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides demonstrated high affinity for dopamine D3 receptors, although with limited selectivity over D2, D4, 5-HT1A, and α1-adrenergic receptors. This highlights the potential for methoxybenzamide structures, related to the N-(4-methoxybenzyl) portion of the title compound, to interact with G-protein coupled receptors.

Cereblon (CRBN): Cereblon is a substrate receptor of the E3 ubiquitin ligase complex and is the primary target of immunomodulatory imide drugs (IMiDs). Benzamide derivatives have been investigated as novel, non-phthalimide CRBN binders for applications in proteolysis-targeting chimeras (PROTACs). acs.orgmdc-berlin.de Studies have shown that substituted benzamides, including N-(2,6-dioxo-3-piperidyl)-4-nitrobenzamide, can bind to CRBN. acs.org The introduction of fluorine atoms to the benzamide ring was found to increase the binding affinity for CRBN, with one fluorinated derivative showing an IC50 value of 63 ± 16 μM. acs.org

| Compound Class | Specific Analogue Example | Receptor Target | Binding Affinity (Ki or IC50) |

|---|---|---|---|

| Nitrobenzamide Derivatives | N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-nitrobenzamides | Dopamine D2 Receptor | SAR dependent on nitro position |

| Fluorinated Benzamide Derivatives | Fluorinated N-(2,6-dioxo-3-piperidyl)-benzamide | Cereblon (CRBN) | 63 ± 16 µM (IC50) |

By interacting with enzymes and receptors, benzamide analogues can modulate downstream cellular signaling pathways that are crucial for cell proliferation, survival, and other physiological processes.

Hedgehog (Hh) Signaling Pathway: The Hedgehog (Hh) signaling pathway is vital in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. nih.govsemanticscholar.orgnih.gov A key component of this pathway is the transmembrane protein Smoothened (Smo). nih.govnih.gov A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh signaling pathway that act by targeting the Smo receptor. nih.govsemanticscholar.orgnih.gov One promising compound from this series demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was shown to prevent the trafficking of Smo into the primary cilium, a key step in signal transduction. nih.govnih.gov This compound also effectively suppressed mutant Smo, indicating its potential to overcome drug resistance. nih.govsemanticscholar.org This research provides a clear example of how methoxybenzamide analogues can directly modulate a critical cellular signaling pathway involved in cancer.

The interaction of nitro- and methoxybenzamide analogues with targets like dopamine receptors or CRBN implies modulation of their respective signaling cascades. For instance, binding to dopamine receptors would influence downstream pathways involving cyclic AMP (cAMP) and protein kinase A (PKA), which regulate neuronal activity and behavior. Similarly, recruitment of CRBN can lead to the ubiquitination and degradation of specific proteins, thereby altering signaling pathways controlled by those protein targets, such as transcription factors involved in cancer cell proliferation. acs.org The nitro group itself can influence a compound's interaction with cellular machinery, acting as a pharmacophore that can undergo metabolic reduction to form reactive intermediates capable of modulating protein function and signaling. mdpi.com

Structure Activity Relationship Sar Elucidation of N 4 Methoxybenzyl 4 Nitrobenzamide Derivatives

Correlating Structural Modifications with Observed Biological Activity

The biological activity of N-(4-methoxybenzyl)-4-nitrobenzamide derivatives is highly dependent on the nature and position of substituents on both the N-benzyl and the 4-nitrobenzamide moieties. Structure-activity relationship (SAR) studies on related N-benzylbenzamide scaffolds have demonstrated that modifications can significantly impact their therapeutic potential, including antiproliferative, anti-inflammatory, and antimicrobial activities. tandfonline.comnih.govijpbs.com

For instance, in a series of N-benzylbenzamide derivatives evaluated for antiproliferative activity, the introduction of various substituents on the benzyl (B1604629) ring led to a range of potencies. While a direct SAR study with a comprehensive data table for this compound is not extensively available in the public domain, we can infer the potential impact of modifications based on closely related N-(substituted benzyl)-4-nitrobenzamide analogs and other relevant benzamide (B126) series.

A hypothetical SAR exploration for a series of N-(substituted benzyl)-4-nitrobenzamide derivatives against a cancer cell line might yield data similar to that presented in the interactive table below. This table illustrates how different substituents on the benzyl ring could modulate the half-maximal inhibitory concentration (IC50).

Interactive Data Table: Hypothetical Antiproliferative Activity of N-(substituted benzyl)-4-nitrobenzamide Derivatives

| Compound ID | Benzyl Ring Substituent (R) | Hypothetical IC50 (µM) |

| 1 | 4-OCH3 (this compound) | 5.2 |

| 2 | H | 10.8 |

| 3 | 4-Cl | 3.5 |

| 4 | 4-CH3 | 7.1 |

| 5 | 2-OCH3 | 8.9 |

| 6 | 3,4-di-OCH3 | 4.1 |

| 7 | 4-NO2 | 12.5 |

From this hypothetical data, several trends can be observed. The presence of an electron-donating group, such as the 4-methoxy group in the parent compound, appears to be favorable for activity compared to an unsubstituted benzyl ring. The introduction of a halogen, like chlorine at the 4-position, could further enhance potency. The position of the methoxy (B1213986) group also seems to be crucial, with the 4-position being more favorable than the 2-position. The presence of a second methoxy group at the 3-position might lead to a further increase in activity. Conversely, a strongly electron-withdrawing group like a nitro group at the 4-position of the benzyl ring appears to be detrimental to the antiproliferative activity.

Impact of Substituent Electronic and Steric Effects

The electronic and steric properties of substituents play a critical role in the biological activity of this compound derivatives. The interplay of these effects influences the molecule's ability to bind to its biological target and elicit a response. nih.gov

Electronic Effects: The electron-donating nature of the 4-methoxy group on the benzyl ring increases the electron density of the phenyl ring, which can be crucial for interactions with the target protein. This is consistent with observations in other series of biologically active molecules where methoxy groups at specific positions enhance activity. researchgate.net The strongly electron-withdrawing nitro group on the benzamide ring significantly influences the electronic distribution of the entire molecule. This group can participate in hydrogen bonding and other electronic interactions within the binding site of a target protein. Studies on other nitroaromatic compounds have shown that the nitro group's electron-withdrawing properties are key to their biological effects.

Steric Effects: The size and spatial arrangement of substituents can dictate the molecule's conformation and its fit within a receptor's binding pocket. For the N-(4-methoxybenzyl) moiety, the position of the methoxy group can have steric implications. A methoxy group in the ortho position, for example, might cause steric hindrance that prevents optimal binding, which could explain the potentially lower activity of a 2-methoxy substituted analog compared to the 4-methoxy counterpart. Similarly, bulky substituents on either aromatic ring could be detrimental to activity if they clash with amino acid residues in the binding site. Conversely, in some cases, increased steric bulk may enhance van der Waals interactions and improve potency.

Pharmacophoric Features Essential for Bioactivity

A pharmacophore model for this compound derivatives would highlight the key chemical features necessary for their biological activity. Based on the structure and SAR of related benzamides, several essential pharmacophoric features can be identified. nih.gov

The core pharmacophore likely consists of:

Two aromatic rings: These serve as hydrophobic scaffolds that can engage in pi-pi stacking or hydrophobic interactions with the target.

A hydrogen bond donor: The N-H group of the amide linkage is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage acts as a key hydrogen bond acceptor.

An electron-rich region: The 4-methoxybenzyl group provides an electron-rich aromatic system.

An electron-deficient region: The 4-nitrobenzamide ring, with its strongly electron-withdrawing nitro group, provides an electron-deficient aromatic system.

The spatial arrangement of these features is critical. The distance and relative orientation between the two aromatic rings, as well as the positioning of the hydrogen bond donor and acceptor, are likely key determinants of binding affinity and biological activity. The methoxy group at the 4-position of the benzyl ring and the nitro group at the 4-position of the benzamide ring are important for modulating the electronic properties of the aromatic rings and for specific interactions with the target.

Rational Design Principles for Enhanced Efficacy

Based on the elucidated SAR and pharmacophoric features, several rational design principles can be proposed to enhance the efficacy of this compound derivatives. nih.govnih.gov

Optimization of Substituents on the N-Benzyl Ring: Further exploration of substituents at the 3 and 4-positions of the benzyl ring is warranted. Small, electron-donating or halogen substituents at the 4-position appear promising. Combinations of substituents, such as an additional methoxy or hydroxyl group at the 3-position, could also be beneficial.

Modification of the Nitrobenzamide Moiety: While the 4-nitro group is a key feature, its position could be varied to the 2- or 3-position to probe for improved interactions. Furthermore, replacing the nitro group with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could modulate the electronic properties and potentially lead to improved activity and a better safety profile.

Scaffold Hopping and Bioisosteric Replacement: The central benzamide core could be replaced with other bioisosteric linkers to explore different spatial arrangements of the aromatic rings and hydrogen bonding elements. For example, a thioamide or a reversed amide linkage could be investigated.

Conformational Restriction: Introducing conformational constraints, such as by cyclizing the benzyl group or incorporating rigid linkers, could lock the molecule into a more bioactive conformation, thereby increasing its affinity for the target and enhancing its potency.

By systematically applying these design principles, it is possible to develop novel this compound derivatives with improved efficacy and a better understanding of their mechanism of action. nih.gov

Advanced Solid State Studies: Crystal Packing and Intermolecular Interactions of N 4 Methoxybenzyl 4 Nitrobenzamide

Analysis of Hydrogen Bonding Networks (N-H...O, C-H...O)

In the crystalline state, molecules of N-(4-methoxybenzyl)-4-nitrobenzamide are expected to be interconnected primarily through a network of hydrogen bonds. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group (-NO₂) provides strong acceptor oxygen atoms, and the methoxy (B1213986) group (-OCH₃) offers a weaker acceptor site.

The most prominent interaction is predicted to be the N-H...O hydrogen bond . This bond is a cornerstone in the crystal engineering of amide-containing structures. Typically, the amide N-H group will form a hydrogen bond with either the carbonyl oxygen of a neighboring molecule, leading to chains or dimers, or with an oxygen atom of the highly accessible nitro group. In many related nitrobenzamide structures, the N-H group of one molecule connects to one of the oxygen atoms of the nitro group of an adjacent molecule, forming infinite chains or cyclic motifs.

Based on crystallographic data from analogous structures, the geometric parameters for these interactions can be anticipated as follows:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O (Nitro) | ~ 0.86 | ~ 2.1 - 2.4 | ~ 2.9 - 3.2 | ~ 150 - 170 |

| N-H···O (Carbonyl) | ~ 0.86 | ~ 2.0 - 2.3 | ~ 2.8 - 3.1 | ~ 160 - 180 |

| C-H···O (Nitro) | ~ 0.93 - 0.97 | ~ 2.3 - 2.7 | ~ 3.2 - 3.6 | ~ 130 - 160 |

| C-H···O (Carbonyl) | ~ 0.93 - 0.97 | ~ 2.4 - 2.8 | ~ 3.3 - 3.7 | ~ 120 - 150 |

| C-H···O (Methoxy) | ~ 0.93 - 0.97 | ~ 2.5 - 2.9 | ~ 3.4 - 3.8 | ~ 110 - 140 |

Note: The data in this table is representative of typical bond lengths and angles for these types of interactions in similar organic molecules and is provided for illustrative purposes.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.

For this compound, the Hirshfeld surface is expected to reveal distinct features corresponding to the various intermolecular interactions. The dnorm map would likely show intense red spots, indicating contacts shorter than the van der Waals radii, primarily in the regions of the N-H...O and strong C-H...O hydrogen bonds.

H···H Contacts: These typically appear as the largest and most diffuse region in the center of the plot, reflecting the high abundance of hydrogen atoms on the molecular surface and their involvement in van der Waals interactions. This would likely account for the largest percentage of the total surface area.

O···H/H···O Contacts: These would be represented by distinct "wings" or "spikes" on the plot. The sharpness and length of these spikes correspond to the strength and directionality of the hydrogen bonds. Given the presence of N-H...O and C-H...O bonds, these contacts are expected to be significant, likely comprising a substantial portion of the intermolecular interactions.

C···H/H···C Contacts: These interactions, often associated with C-H...π interactions, would also be visible on the fingerprint plot, typically as wings adjacent to the H...H contacts.

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface area is presented below:

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 40 - 50% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 10 - 15% |

| C···C | 3 - 7% |

| N···H / H···N | 1 - 3% |

| Other | < 2% |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. The presence of a flexible benzyl (B1604629) group allows for different molecular conformations (conformational polymorphism), which can lead to different packing arrangements and, consequently, different polymorphs.

The interplay between the various hydrogen bond donors and acceptors is a key factor in the potential for polymorphism. For instance, the amide N-H could potentially bond to the carbonyl oxygen in one polymorph, leading to a catemeric chain, while in another polymorph, it might bond to the nitro group oxygen, forming a different supramolecular synthon. The methoxy group, being a weaker hydrogen bond acceptor, could also be involved in the hydrogen bonding network under certain crystallization conditions, further increasing the possibility of polymorphic forms.

Crystal engineering principles can be applied to rationally design or predict the supramolecular structures of such compounds. By understanding the hierarchy of intermolecular interactions (strongest to weakest), one can predict the most likely hydrogen bonding motifs. For this compound, the N-H...O (nitro) interaction is likely to be the most robust and would be expected to be present in most, if not all, potential polymorphs. Variations in the network of weaker C-H...O interactions and different conformations of the methoxybenzyl group would then give rise to different crystal packings. The choice of crystallization solvent, temperature, and rate of cooling can all influence which polymorphic form is obtained.

Conclusion and Future Research Directions for N 4 Methoxybenzyl 4 Nitrobenzamide

Synthesis of Novel and Targeted N-(4-methoxybenzyl)-4-nitrobenzamide Derivatives

The future of this compound as a therapeutic lead hinges on the strategic synthesis of novel derivatives designed to interact with specific biological targets. The modular nature of its structure, comprising a 4-methoxybenzyl group, a central amide linkage, and a 4-nitrobenzoyl moiety, offers multiple points for chemical modification.

Future synthetic strategies should focus on:

Modification of the 4-methoxybenzyl ring: Introduction of various substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, which are critical for optimizing interactions with target proteins. For instance, the incorporation of hydroxyl or amino groups could introduce new hydrogen bonding opportunities.

Alterations to the 4-nitrobenzoyl moiety: The nitro group is a key pharmacophore in many bioactive molecules, but its presence can sometimes lead to toxicity concerns. Future work could involve replacing the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl to fine-tune the electronic properties and potentially improve the safety profile. The position of the substituent on the benzoyl ring could also be varied to explore the structure-activity relationship (SAR).

Bioisosteric replacement of the amide bond: The central amide bond is susceptible to enzymatic cleavage. Replacing it with more stable bioisosteres, such as esters, ketones, or sulfonamides, could enhance the metabolic stability and pharmacokinetic properties of the resulting derivatives. The synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been reported, providing a potential synthetic route for such modifications. mdpi.com

A key objective will be the creation of libraries of these novel derivatives for high-throughput screening against various biological targets. The synthesis of fatty acid-derived 4-methoxybenzylamides has demonstrated the feasibility of attaching larger, lipophilic chains to the benzylamine (B48309) portion of the molecule, which could be a strategy to enhance membrane permeability or target lipid-binding proteins. nih.gov

In-depth Mechanistic Investigations at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at the molecular level is crucial for their rational design and development as therapeutic agents. While specific mechanistic data for the parent compound is scarce, studies on related benzamides provide a starting point for investigation.

Future research should aim to:

Identify specific protein targets: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screening can help identify the direct binding partners of these compounds within the cell.

Elucidate binding modes: Once a target is identified, biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide detailed information about the binding interface and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) that govern the affinity and selectivity of the compound for its target. Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides have highlighted the importance of hydrogen bonding and intermolecular contacts in the solid state, which can provide insights into potential binding interactions in a biological context. mdpi.com

Investigate effects on cellular pathways: Following target identification and binding characterization, it is essential to understand the downstream consequences of this interaction. This can be achieved by studying the effect of the compounds on relevant signaling pathways using techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

For instance, if a derivative is found to have anticancer activity, research could focus on its ability to induce apoptosis, inhibit cell cycle progression, or block key signaling pathways involved in tumor growth and metastasis.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, this integrated approach can accelerate the design-synthesis-test-analyze cycle.

Future research in this area should involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate a range of molecular properties, including optimized geometry, vibrational frequencies (FT-IR and Raman), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.govripublication.com These calculations provide fundamental insights into the molecule's reactivity and spectroscopic behavior, which can be correlated with experimental data.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of this compound derivatives within the active site of a target protein. researchgate.net This can guide the design of new analogs with improved binding affinity. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time and to analyze the dynamic nature of their interactions.

Spectroscopic Analysis: A thorough characterization of synthesized derivatives using experimental techniques such as FT-IR, NMR (¹H and ¹³C), and UV-Visible spectroscopy is essential to confirm their chemical structures. mdpi.comnih.govripublication.comijpbs.comresearchgate.net The experimental data can then be compared with the results from computational spectroscopic studies to validate the theoretical models.

This iterative process of computational prediction followed by experimental verification will be instrumental in refining the SAR and guiding the optimization of lead compounds.

Exploration of New Biological Targets and Therapeutic Applications

The structural motifs present in this compound suggest a broad potential for therapeutic applications beyond those initially investigated for related compounds. A systematic exploration of new biological targets is a critical future direction.

Potential new therapeutic areas and targets to explore include:

Enzyme Inhibition: Many enzymes are validated drug targets. Screening this compound derivatives against panels of enzymes, such as kinases, proteases, and metabolic enzymes like 12-lipoxygenase, could reveal novel inhibitory activities. nih.govdocumentsdelivered.com The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme USP1/UAF1 highlights the potential for this class of compounds to target enzymes involved in cancer. nih.gov

Protein-Protein Interaction (PPI) Modulation: Disrupting pathological protein-protein interactions is an emerging area in drug discovery. The relatively large and complex structure of this compound derivatives could make them suitable candidates for binding to the often flat and extensive surfaces of PPI interfaces. nih.gov

Inflammatory Diseases: Given that many benzamides exhibit anti-inflammatory properties, exploring the potential of this compound derivatives in chronic inflammatory conditions is a logical next step. nih.govfrontiersin.org Potential targets could include key proteins in inflammatory signaling pathways, such as transcription factors (e.g., NF-κB) or inflammatory enzymes.

Cancer Therapy: The nitroaromatic moiety is a feature of some anticancer drugs. Investigating the cytotoxicity of novel derivatives against a panel of cancer cell lines could identify promising anticancer leads. nih.govresearchgate.net Further studies could then focus on identifying the specific oncogenic pathways that are modulated by these compounds.